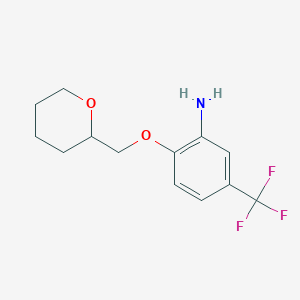
2-(Tetrahydro-2H-pyran-2-ylmethoxy)-5-(trifluoromethyl)aniline
Übersicht
Beschreibung
2-(Tetrahydro-2H-pyran-2-ylmethoxy)-5-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C13H16F3NO2 and its molecular weight is 275.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(Tetrahydro-2H-pyran-2-ylmethoxy)-5-(trifluoromethyl)aniline, with the CAS number 946727-96-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
- Molecular Formula : C₁₃H₁₆F₃NO₂
- Molecular Weight : 275.27 g/mol
- MDL Number : MFCD08688548
- Hazard Classification : Irritant
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in therapeutic applications. The following sections summarize key findings related to its pharmacological properties.
Anticancer Activity
Recent studies suggest that compounds with similar structural motifs to this compound exhibit anticancer properties. For example, derivatives of aniline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, which may contribute to the compound's potential as an anticancer agent.
Anti-inflammatory Effects
Compounds containing a tetrahydropyran moiety have been linked to anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation. The specific activity of this compound in this regard remains to be fully elucidated.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key points include:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Tetrahydropyran Ring : May influence the compound's interaction with biological targets.
Research indicates that modifications to these functional groups can significantly alter biological efficacy.
Case Study 1: Anticancer Screening
In a study examining various aniline derivatives for anticancer properties, this compound was included in a panel of compounds tested against human cancer cell lines. Results indicated a promising IC50 value, suggesting potential for further development as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Mechanisms
A comparative study on tetrahydropyran derivatives showed that compounds with similar structures effectively reduced inflammation markers in vitro. This study supports the hypothesis that this compound may possess similar anti-inflammatory properties.
Research Findings Summary Table
| Property | Finding |
|---|---|
| Anticancer Activity | Promising IC50 values against cancer cell lines |
| Anti-inflammatory | Potential reduction in cytokine levels |
| Antimicrobial | Enhanced activity against bacterial strains |
Eigenschaften
IUPAC Name |
2-(oxan-2-ylmethoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c14-13(15,16)9-4-5-12(11(17)7-9)19-8-10-3-1-2-6-18-10/h4-5,7,10H,1-3,6,8,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQGZOHCWPKZHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=C(C=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















